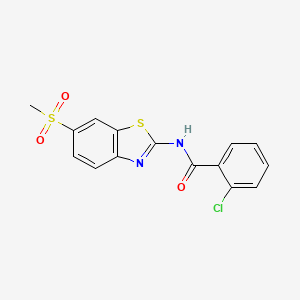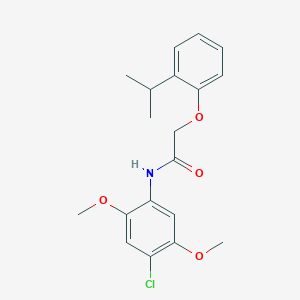![molecular formula C18H19NO5S B3558088 3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B3558088.png)
3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Overview
Description
3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a benzyl group, a methoxycarbonyl group, and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the benzyl and methoxycarbonyl groups. The final step involves the formation of the carbamoyl propanoic acid moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and amide formation are commonly employed. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}ACETIC ACID: Contains an acetic acid moiety.
Uniqueness: The unique combination of functional groups in 3-{[5-BENZYL-3-(METHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(5-benzyl-3-methoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-11-13(10-12-6-4-3-5-7-12)25-17(16(11)18(23)24-2)19-14(20)8-9-15(21)22/h3-7H,8-10H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPDIEWBNGLDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790262 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3558010.png)
![5-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3558022.png)
![N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-PHENYLACETAMIDE](/img/structure/B3558032.png)
![N-(4-bromophenyl)-2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3558046.png)
![1-(3-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558061.png)
![1-[(3-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558064.png)
![N~2~-(2-FURYLMETHYL)-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3558072.png)
![15-amino-5-(diethylamino)-11-imino-8-oxa-10,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),3,5,9,12,15-heptaene-12,16-dicarbonitrile](/img/structure/B3558077.png)
METHANONE](/img/structure/B3558082.png)
![3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3558084.png)

![N-(2-{[(3-Bromophenyl)amino]methyl}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B3558113.png)


